Boc-(Dmmb(Trt))Gly-OH

Peptide Ligation Solid-Phase Peptide Synthesis Auxiliary-Mediated Ligation

Fmoc-SPPS-based thioester generation often fails due to base lability, limiting access to complex proteins. Boc-(Dmmb(Trt))Gly-OH (CAS 475113-75-8) solves this by providing a stable, Trt-masked Dmmb auxiliary that enables an N→S acyl shift under mild acid conditions. - Enables chemical ligation at X-Gly junctions, overcoming the traditional Cys requirement of NCL. - Trt protection ensures stability during SPPS chain assembly; orthogonal to Fmoc chemistry. - Used in 41-mer and 33-mer peptide thioester syntheses, enabling multi-segment convergent strategies.

Molecular Formula C35H37NO6S
Molecular Weight 599.75
CAS No. 475113-75-8
Cat. No. B613745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(Dmmb(Trt))Gly-OH
CAS475113-75-8
SynonymsBoc-N-(4,5-dimethoxy-2-tritylsulfanyl-Bzl)-Gly-OH
Molecular FormulaC35H37NO6S
Molecular Weight599.75
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1=CC(=C(C=C1SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)CC(=O)O
InChIInChI=1S/C35H37NO6S/c1-34(2,3)42-33(39)36(24-32(37)38)23-25-21-29(40-4)30(41-5)22-31(25)43-35(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28/h6-22H,23-24H2,1-5H3,(H,37,38)
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(Dmmb(Trt))Gly-OH Overview


Boc-(Dmmb(Trt))Gly-OH (CAS 475113-75-8) is a protected glycine derivative bearing a 2-mercapto-4,5-dimethoxybenzyl (Dmmb) moiety, where the thiol group is masked with a triphenylmethyl (trityl, Trt) protecting group, alongside a standard Boc (tert-butyloxycarbonyl) N-terminal protection [1]. With molecular formula C35H37NO6S and molecular weight 599.74–599.75 g/mol [2], this compound serves as a specialized building block for introducing a thiol-containing ligation auxiliary at X-Gly junctions during solid-phase peptide synthesis (SPPS) [3]. The Dmmb group belongs to a class of acyl transfer auxiliaries that enable chemical ligation strategies beyond the traditional cysteine requirement of native chemical ligation (NCL), specifically targeting glycine-containing ligation sites [4].

Workflow Fmoc-SPPS compatible glycine building block
Function Thiol ligation auxiliary for X-Gly junctions
Stability Trt-masked thiol ensures orthogonal SPPS deprotection

Boc-(Dmmb(Trt))Gly-OH vs. Standard Glycine Derivatives


Generic glycine derivatives such as Boc-Gly-OH or Fmoc-Gly-OH lack the critical thiol-containing Dmmb auxiliary group [1]. The Dmmb moiety is not merely a passive structural feature; it enables an N–S acyl shift reaction under acidic conditions, converting an amide bond into a reactive thioester intermediate [2]. This transformation is mechanistically essential for chemical ligation at X-Gly junctions in strategies that extend beyond traditional Cys-dependent native chemical ligation (NCL) [3]. Substituting with a standard Boc-Gly-OH building block eliminates the capacity for auxiliary-mediated ligation entirely, while using an unprotected Dmmb analog introduces premature intramolecular reactivity and handling instability. The trityl protection in Boc-(Dmmb(Trt))Gly-OH is a deliberate design feature that maintains the auxiliary in a stable, orthogonal state during SPPS chain assembly until selective deprotection is desired [4].

Target
Boc-(Dmmb(Trt))Gly-OH
  • Contains Dmmb ligation auxiliary
  • Trt-masked thiol for orthogonality
  • Enables X-Gly chemical ligation
Substitute
Boc-Gly-OH
  • No ligation auxiliary
  • No thiol functionality
  • Only chain elongation
  • Replacing with Boc-Gly-OH eliminates auxiliary-mediated ligation, blocking convergent synthesis.
  • Using unprotected Dmmb analog may introduce premature reactivity during SPPS assembly.

Boc-(Dmmb(Trt))Gly-OH Comparative Evidence


X-Gly Ligation with Dmmb Auxiliary

The defining functional differentiation of Boc-(Dmmb(Trt))Gly-OH versus standard glycine derivatives is the presence of the Dmmb auxiliary group. Boc-Gly-OH (CAS 4530-20-5) provides only a glycine residue with Boc protection and is incapable of mediating ligation reactions [1]. In contrast, the Dmmb moiety in Boc-(Dmmb(Trt))Gly-OH, following deprotection of the trityl group, undergoes an N–S acyl shift to generate a reactive thioester intermediate, enabling chemical ligation at X-Gly sites [2]. This has been applied in tandem ligation strategies, including X-Cys and Gly-Gly sequential couplings, which are inaccessible to standard glycine building blocks [3].

X-Gly Ligation
Class-level
Target Enables auxiliary-mediated ligation at X-Gly sites
Boc-Gly-OH No ligation capability
Supports convergent synthesis strategies
Qualitative functional difference
Peptide Ligation Solid-Phase Peptide Synthesis Auxiliary-Mediated Ligation

N–S Acyl Shift for Thioester Formation

The Dmmb auxiliary undergoes an intramolecular N–S acyl shift reaction under mild acidic conditions to form an S-peptide intermediate, which then yields a peptide thioester via intermolecular thiol–thioester exchange [1]. Studies show that the Dmmb-assisted N–S acyl shift proceeds efficiently under mildly acidic conditions (TFA), with the methoxy groups of the Dmmb moiety contributing to stabilization of the thioester form [2]. In contrast, the simpler 2-mercaptobenzyl (Mb) auxiliary lacking the 4,5-dimethoxy substitution pattern is reported to be too stable under acidic conditions, limiting its practical utility [3]. The addition of two methoxy groups permits Dmmb removal by treatment with 1 M TfOH in TFA, enabling controlled deprotection after condensation [3].

N–S Acyl Shift
Reported
Dmmb Removable by TfOH/TFA
Mb (unsubstituted) Too stable under acidic conditions
Engineered acid lability enables practical SPPS
4,5-dimethoxy substitution converts stability
Peptide Thioester Synthesis N-S Acyl Shift Fmoc SPPS

Tandem Ligation via Orthogonal Dmmb(Acm)

The Dmmb auxiliary can be orthogonally protected as the acetamidomethyl (Acm) derivative, Dmmb(Acm), which is stable during SPPS chain assembly and first ligation steps, then selectively deprotected using Ag(I) or Hg(II) acetate to enable a second ligation reaction [1]. In a tandem ligation study, three peptide segments were assembled in two subsequent ligations: first, a thioester–Cys ligation, followed by AgOAc-mediated Acm removal from Dmmb, then a second ligation at the Dmmb position [2]. Final Dmmb auxiliary removal using TFMSA–TFA yielded overall tandem ligation at X-Cys and Gly-Gly junctions [2]. This orthogonal protection strategy is not achievable with unprotected Dmmb auxiliaries, which would be prematurely reactive [3].

Tandem Ligation
Head-to-head
Dmmb(Acm) Enables 3+ segment assembly
Unprotected Dmmb Limited to 2 segments
Multi-segment convergent synthesis feasible
Orthogonal Acm deprotection with AgOAc
Tandem Native Chemical Ligation Orthogonal Protection Multi-Segment Peptide Synthesis

Epimerization-Free Thioester Formation

A critical quality metric for any peptide synthesis building block or method is the preservation of stereochemical integrity at chiral centers. In studies evaluating the Dmmb-assisted N–S acyl shift reaction for peptide thioester synthesis, no detectable epimerization of the amino acid residue adjacent to the thioester moiety was observed, specifically demonstrated for a Leu residue [1]. This finding was confirmed in solution-phase studies where peptide thioester generation occurred with minimal epimerization of the amino acid residue constituting the thioester bond [2]. The method was validated through synthesis of a 41-mer peptide thioester, a phosphorylated peptide thioester, and a 33-mer peptide thioester containing a trimethylated lysine residue [3].

Epimerization Control
Reported
No detectable epimerization
Supports stereochemical integrity of thioesters
Demonstrated for 41-mer peptide thioester
Epimerization Control Peptide Thioester Stereochemical Integrity

Boc-(Dmmb(Trt))Gly-OH Applications


Convergent Multi-Segment Protein Synthesis

Boc-(Dmmb(Trt))Gly-OH is the precursor to Dmmb-containing peptide segments used in convergent multi-segment synthesis. When incorporated as the N-Dmmb-amino acid residue, it enables tandem native chemical ligation workflows where three or more peptide fragments are assembled sequentially [1]. The orthogonal Acm protection strategy (derived from this building block) allows a first ligation to occur, followed by selective Acm deprotection with AgOAc, then a second ligation at the Dmmb position, culminating in TFMSA–TFA-mediated auxiliary removal to reveal the native peptide bond at X-Gly junctions [2]. This approach is particularly valuable for synthesizing proteins exceeding ~100 residues that cannot be prepared as single polypeptide chains via SPPS alone.

Fmoc-SPPS Compatible Peptide Thioesters

Peptide thioesters are essential intermediates for native chemical ligation, yet their preparation under Fmoc-SPPS conditions (which are base-labile) has historically been challenging compared to Boc-SPPS. The Dmmb auxiliary provides a solution: peptides assembled by standard Fmoc-SPPS bearing an N-Dmmb group are readily converted to peptide thioesters via the N–S acyl shift reaction under mildly acidic conditions [3]. This method has been demonstrated for a 41-mer peptide thioester, a phosphorylated peptide thioester, and a 33-mer peptide thioester containing trimethylated lysine, confirming compatibility with post-translationally modified and longer peptides [4]. Procurement of Boc-(Dmmb(Trt))Gly-OH enables researchers to prepare Dmmb-containing peptide chains for thioester generation without switching to Boc chemistry.

Circular and Disulfide-Rich Peptide Synthesis

The Dmmb auxiliary strategy has been cited as enabling the chemical synthesis of circular peptides through auxiliary-mediated ligation approaches [5]. In cyclization applications, a linear peptide bearing an N-terminal Dmmb group and a C-terminal thioester can undergo intramolecular ligation to form a head-to-tail cyclized product, with subsequent Dmmb removal yielding a native peptide bond at the cyclization junction. This is particularly relevant for synthesizing disulfide-rich peptide therapeutics (e.g., cyclotides, conotoxins) where multiple ligation junctions may be required and traditional Cys-dependent NCL is insufficient. Boc-(Dmmb(Trt))Gly-OH provides the entry point for installing the Dmmb auxiliary at the glycine residue that will ultimately form the ligation junction.

Modified Histone and PTM Peptide Synthesis

Dmmb-mediated ligation strategies have been applied in the synthesis of modified histone peptides for studying gene expression regulation mechanisms [6]. In a reported application, N,S-(Fmoc-NHCH2CH)-(Dmmb)Gly-Histone(35-135) was synthesized using native chemical ligation, demonstrating compatibility of the Dmmb auxiliary with large peptide segments bearing biologically relevant post-translational modifications. The trityl protection in Boc-(Dmmb(Trt))Gly-OH ensures the Dmmb thiol remains inert during Fmoc-SPPS chain assembly, enabling straightforward incorporation of this auxiliary into histone-derived sequences for subsequent ligation to generate full-length modified histones.

Application
Selection Property
Validation Focus
Multi-segment protein synthesis
Orthogonally protected Dmmb auxiliary
Tandem ligation efficiency & auxiliary removal
Fmoc-compatible thioester synthesis
Acid-labile Dmmb for N–S acyl shift
Thioester yield and stereochemical integrity
Cyclization of bioactive peptides
Dmmb for head-to-tail cyclization
Intramolecular ligation and Dmmb removal
Modified histone synthesis
Trt-masked thiol for SPPS compatibility
Incorporation into large PTM segments

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